

solubility characteristics of 4,4'-Dihydroxytetraphenylmethane

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Compound of Interest

Compound Name: **4,4'-Dihydroxytetraphenylmethane**

Cat. No.: **B110333**

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An In-Depth Technical Guide to the Solubility Characteristics of **4,4'-Dihydroxytetraphenylmethane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (CAS No. 1844-01-5), is a distinct member of the bisphenol family characterized by a central carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.^[1] Its unique tetra-substituted methane structure imparts specific chemical properties that are leveraged in the synthesis of advanced polymers and specialized materials.^[2] Understanding the solubility profile of this compound is fundamental for its application in polymer chemistry, materials science, and for assessing its environmental and toxicological profile.

This technical guide provides a summary of the available solubility data for **4,4'-Dihydroxytetraphenylmethane**, details a standard experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure.

Solubility Profile of 4,4'-Dihydroxytetraphenylmethane

Comprehensive quantitative solubility data for **4,4'-Dihydroxytetraphenylmethane** across a wide range of organic solvents is not extensively documented in publicly available literature.

However, existing sources provide qualitative descriptions and a key quantitative data point, which are summarized below. The large, nonpolar structure contributed by the four phenyl rings suggests a general preference for organic solvents over aqueous media.

Quantitative and Qualitative Solubility Data

The following table consolidates the available solubility information for **4,4'-Dihydroxytetraphenylmethane**. It is crucial for researchers to determine the precise solubility for their specific experimental conditions, such as temperature and solvent purity.

Solvent	Solubility Type	Value / Description	Source(s)
Methanol	Quantitative	10 mg/mL	[2] [3]
Methanol	Qualitative	Slightly Soluble	[2]
Ethanol	Qualitative	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Qualitative	Slightly Soluble	[2]

Note: The temperature at which these measurements were taken is not consistently specified in the source literature. Solubility is highly temperature-dependent.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[\[5\]](#)[\[6\]](#) It is a reliable and widely accepted procedure.[\[6\]](#)

Principle

An excess amount of the solid compound (solute) is added to a known volume of a solvent and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique.[\[5\]](#)

Materials and Reagents

- Solute: High-purity **4,4'-Dihydroxytetraphenylmethane**
- Solvents: Analytical grade solvents of interest (e.g., Methanol, Ethanol, DMSO, Acetonitrile, etc.)
- Apparatus:
 - Analytical balance
 - Glass vials with screw caps or stoppered flasks
 - Constant temperature orbital shaker or incubator
 - Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) or centrifuge
 - Volumetric flasks and pipettes
 - Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Detailed Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of **4,4'-Dihydroxytetraphenylmethane** to a glass vial. The excess solid should be clearly visible to ensure saturation.[\[5\]](#)
 - Add a precisely known volume of the desired solvent to the vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker.
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[\[5\]](#) Preliminary studies can be conducted to determine the minimum time to reach equilibrium.

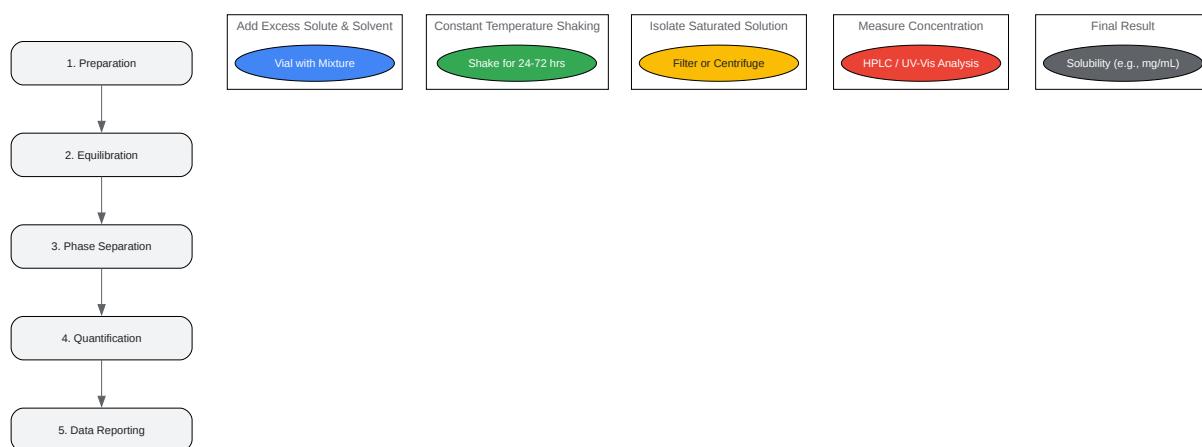
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
 - Carefully withdraw a sample from the clear supernatant. Separation of the undissolved solid is critical and can be achieved by:
 - Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter. Discard the first few drops of the filtrate to prevent errors from adsorption onto the filter membrane.[5]
 - Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then sample the clear supernatant.[7]
- Quantification of Solute:
 - Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Prepare a series of calibration standards of **4,4'-Dihydroxytetraphenylmethane** with known concentrations in the same solvent.[8]
 - Analyze the calibration standards and the sample solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
 - Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
 - Determine the concentration of **4,4'-Dihydroxytetraphenylmethane** in the diluted sample by interpolation from the calibration curve.[5]

Data Analysis and Reporting

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Solubility is typically reported in units of mg/mL, g/L, or molarity (mol/L) at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

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